molecular formula C14H15N3O2S B2432268 N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1797711-65-9

N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No. B2432268
CAS RN: 1797711-65-9
M. Wt: 289.35
InChI Key: YMEARLWHHALPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide, also known as MMV390048, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as an antimalarial drug. This compound was first synthesized in 2010 by a team of researchers from the Medicines for Malaria Venture (MMV) and the University of Dundee. Since then, it has undergone extensive scientific research to determine its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is not fully understood, but it is believed to target the apicoplast, a unique organelle found in Plasmodium parasites. The apicoplast is essential for the survival of the parasite, as it is involved in various metabolic processes. N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is thought to inhibit the function of a key enzyme involved in the biosynthesis of isoprenoids, which are essential for the proper functioning of the apicoplast. This disruption of isoprenoid biosynthesis leads to the death of the parasite.
Biochemical and Physiological Effects:
In addition to its antimalarial activity, N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, particularly those of the breast and prostate. It has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide in laboratory experiments is its high potency and selectivity against the malaria parasite. This makes it a valuable tool for studying the biology of the parasite and for developing new antimalarial drugs. However, one limitation of using N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide. One area of interest is the development of new antimalarial drugs based on the structure of N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide. Another area of research is the investigation of the compound's potential for the treatment of other diseases, such as cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide and to identify any potential side effects or toxicity associated with its use.

Synthesis Methods

The synthesis of N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide involves a multi-step process that includes the reaction of 6-methoxypyridin-3-amine with 2-chloro-3-methylpyridine, followed by the addition of methylthioacetic acid and N-methylmorpholine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide has been optimized to yield high purity and high yields, making it a viable candidate for further research.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its potential as an antimalarial drug. In vitro studies have shown that this compound is effective against both drug-sensitive and drug-resistant strains of the malaria parasite, Plasmodium falciparum. In addition, in vivo studies have demonstrated that N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is effective in reducing parasitemia and increasing survival rates in mice infected with malaria. These findings suggest that N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide has the potential to be developed into a new antimalarial drug.

properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-N-methyl-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-17(10-6-7-12(19-2)16-9-10)14(18)11-5-4-8-15-13(11)20-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEARLWHHALPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CN=C(C=C1)OC)C(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.